(1R,2R)-1,2-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-dihydronaphthalene-1,2-diol, also known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. THC is known for its ability to induce euphoria and alter perception, making it a popular recreational drug. However, THC also has significant potential for scientific research, particularly in the field of medicine.
Scientific Research Applications
Scientific Research Applications of “(1R,2R)-1,2-dihydronaphthalene-1,2-diol”
Synthesis and Chemical Reactions
(1R,2R)-1,2-dihydronaphthalene-1,2-diol is involved in various chemical syntheses and reactions:
- Synthesis of Chiral Molecules : The compound has been used as a starting material in the synthesis of cyclic chiral diols with C2 symmetry, showing its versatility in creating enantiomerically pure compounds (Orsini & Pelizzoni, 1996).
- Catalytic Asymmetric Constructions : It plays a critical role in the catalytic asymmetric construction of 1,2-dihydronaphthalene molecules, a class of molecules significant in medicinal and synthetic chemistry (Perveen et al., 2017).
- Fluorescence Analysis : The compound is used in fluorescence analyses, specifically in fixed wavelength fluorescence (FF) and synchronous fluorescence scanning (SFS) to study petrogenic and pyrogenic sources of polycyclic aromatic hydrocarbons (PAHs) (Pampanin et al., 2016).
- Biotransformation Studies : Biotransformation studies involving dioxygenase-catalyzed benzylic monohydroxylation and dioxygenase-catalysed oxidation reveal the metabolic pathways and the formation of various dihydronaphthalene diols (Boyd et al., 1996).
Analytical and Environmental Studies
(1R,2R)-1,2-dihydronaphthalene-1,2-diol also finds importance in analytical and environmental contexts:
- Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) : It is used to study the response of PAH metabolites in FF and SFS analyses, aiding in the detection and estimation of PAH exposure (Pampanin et al., 2016).
- Environmental Biochemistry : The compound's interactions with bacterial dioxygenases have been studied to understand the oxidation of dihydronaphthalenes, providing insights into microbial degradation processes (Torok et al., 1995).
properties
CAS RN |
19216-89-8 |
---|---|
Product Name |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1 |
InChI Key |
QPUHWUSUBHNZCG-NXEZZACHSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)O |
SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.